oct-1-enyl 2-methylbutanoate

Description

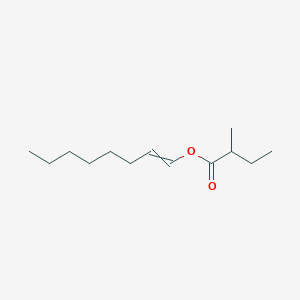

Oct-1-enyl 2-methylbutanoate is an ester compound characterized by an unsaturated oct-1-enyl group esterified with 2-methylbutanoic acid.

Properties

CAS No. |

92353-08-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

oct-1-enyl 2-methylbutanoate |

InChI |

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h10-12H,4-9H2,1-3H3 |

InChI Key |

FIOGCVUCCVCFOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=COC(=O)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oct-1-enyl 2-methylbutanoate typically involves the esterification reaction between oct-1-enol and 2-methylbutanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oct-1-enyl 2-methylbutanoate undergoes various chemical reactions, including:

Oxidation: Oxidation of the ester can lead to the formation of corresponding carboxylic acids and aldehydes.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Hydrolysis: Oct-1-enol and 2-methylbutanoic acid.

Reduction: Oct-1-enol and 2-methylbutanol.

Oxidation: Corresponding carboxylic acids and aldehydes.

Scientific Research Applications

Oct-1-enyl 2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of oct-1-enyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fragrance. In biological systems, it may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between oct-1-enyl 2-methylbutanoate and its analogs:

Key Findings from Analog Studies

Volatility and Stability

- Ethyl 2-methylbutanoate, a shorter-chain analog, is a dominant flavor compound in durian but evaporates during drying or extraction at 40°C . This suggests that this compound, with a longer unsaturated chain, may exhibit lower volatility and greater stability under similar conditions.

- cis-3-Hexenyl 2-methylbutanoate is widely used in food and fragrance industries due to its balanced volatility and intense green aroma .

Regulatory Landscape

- 5-Hexen-1-yl 2-methylbutanoate is subject to IFRA standards, with maximum concentration limits in cosmetics and fragrances . This compound may require similar regulatory scrutiny if used commercially.

Sensory Properties

- Ethyl and hexenyl analogs are prized for fruity/green notes, while pseudoisoeugenol 2-methylbutanoate’s aromatic structure may contribute to spicier profiles .

Contradictions and Limitations

- Extraction Stability: Ethyl 2-methylbutanoate degrades during processing , whereas cis-3-hexenyl derivatives are stable enough for commercial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.